

# Orismilast for Hidradenitis Suppurativa: A Technical Guide to Preclinical and Clinical Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Orismilast

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## Introduction

Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by painful nodules, abscesses, and sinus tracts, significantly impacting patients' quality of life.[1] The pathophysiology of HS is complex, involving follicular occlusion and a dysregulated immune response with elevated levels of pro-inflammatory cytokines.[2] **Orismilast** is a next-generation, orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) with high potency and selectivity for PDE4B and PDE4D subtypes, which are linked to inflammation.[3] By inhibiting PDE4, **Orismilast** increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the expression of a broad range of inflammatory mediators.[4] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on **Orismilast** for the treatment of hidradenitis suppurativa.

## Mechanism of Action and Preclinical Pharmacology

**Orismilast** exerts its anti-inflammatory effects by selectively inhibiting PDE4, particularly the PDE4B and PDE4D subtypes that are highly expressed in immune cells.[4] This inhibition leads to an increase in intracellular cAMP, which subsequently downregulates the inflammatory response. **Orismilast** has been shown to potently inhibit Th1, Th2, and Th17 pathways, which are implicated in the pathogenesis of various inflammatory skin diseases, including HS.[3]

## In Vitro PDE4 Inhibition

**Orismilast** has demonstrated potent and selective inhibition of PDE4 subtypes in vitro. A profiling assay of **Orismilast** against a panel of PDEs confirmed its high selectivity for PDE4.<sup>[4]</sup> Further analysis of its inhibitory activity against PDE4 splice variants revealed high potency, particularly for the B and D subtypes, as detailed in the table below.

PDE4 Subtype Splice Variant	Orismilast IC50 (nmol/L)	Apremilast IC50 (nmol/L)
PDE4A10	52	140
PDE4B1	16	61
PDE4B2	6	97
PDE4B3	3	117
PDE4C2	104	244
PDE4D1	9	44
PDE4D2	9	54
PDE4D3	8	54
PDE4D7	3	50
Data from a PDE4 profiling assay. <sup>[4]</sup>		

## Ex Vivo Cytokine Inhibition

The anti-inflammatory activity of **Orismilast** has been demonstrated through its ability to inhibit the release of pro-inflammatory cytokines from human immune cells. In ex vivo assays using human whole blood and peripheral blood mononuclear cells (PBMCs), **Orismilast** potently inhibited TNF- $\alpha$  release.<sup>[4]</sup>

Assay	Stimulation	Orismilast IC50	Apremilast IC50
Human Whole Blood	$\alpha$ CD3/ $\alpha$ CD28	30 nmol/L	432 nmol/L
Human PBMCs	LPS	10 nmol/L	52 nmol/L
IC50 values for TNF- $\alpha$ inhibition.[4]			

Furthermore, in a study on psoriasis, **Orismilast** treatment led to a significant reduction in key inflammatory proteins in the skin, including those of the Th1 and Th17 pathways. At week 16, patients treated with **Orismilast** (20 mg and 30 mg twice daily) showed a 51-52% reduction in IL-17A and a 60-66% reduction in TNF- $\alpha$  in lesional skin.[1][5]

## Preclinical In Vivo Model

A murine model of chronic oxazolone-induced ear skin inflammation was utilized to evaluate the in vivo efficacy of **Orismilast**. Oral administration of **Orismilast** at doses of 10 and 30 mg/kg resulted in a significant reduction in ear thickness and levels of inflammatory cytokines in the ear tissue, including TNF- $\alpha$ , IFN- $\gamma$ , IL-4, and IL-5.[6]

## Clinical Development in Hidradenitis Suppurativa: The OSIRIS Trial

The OSIRIS trial was a Phase 2a, open-label, single-center, single-arm, proof-of-concept study designed to evaluate the efficacy, safety, and tolerability of oral **Orismilast** in adult patients with mild, moderate, or severe HS.[6]

### Experimental Protocol: OSIRIS Trial

- Study Design: A Phase 2a, open-label, single-arm, prospective, investigator-initiated trial.[6]
- Patient Population: 20 adult patients with mild (n=4), moderate (n=8), or severe (n=8) hidradenitis suppurativa.[7]
- Inclusion Criteria: Patients aged 18 years or older with a diagnosis of HS for at least one year, with lesions in at least two distinct anatomical areas, a total abscess and inflammatory nodule (AN) count of  $\geq 2$ , and a draining fistula count of  $\leq 30$ . [8]

- Treatment: Oral **Orismilast** administered twice daily for 16 weeks. The dosing was initially designed for rapid escalation to 40 mg twice daily, but was later amended to a more individualized approach with a slower titration and a lower final dose to improve tolerability.<sup>[7]</sup>
- Primary Endpoint: The primary outcome was the percent change from baseline in the total count of abscesses and inflammatory nodules (AN count) at week 16.<sup>[9]</sup>
- Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR), changes in the International Hidradenitis Suppurativa Severity Score (IHS4), and patient-reported outcomes such as pain and quality of life.<sup>[9]</sup>

## Clinical Efficacy

The OSIRIS trial demonstrated clinically relevant improvements in patients with HS who completed the 16-week treatment period (n=9).<sup>[9]</sup>

Efficacy Outcome	Result for Treatment Completers (n=9)
Mean Reduction in AN Count	33.1% <sup>[9]</sup>
HiSCR50 Achievement	67% <sup>[9]</sup>
HiSCR75 Achievement	44%
HiSCR100 Achievement	22%
Mean Reduction in IHS4 Score	43.8% (from a mean of 19.8 to 10.0)
Mean Reduction in Skin-Related Pain	48.2%
Improvement in DLQI Score	39.6% reduction
HiSCR50: At least a 50% reduction in the total AN count, with no increase in abscess count and no increase in draining fistula count relative to baseline. <sup>[9]</sup>	
DLQI: Dermatology Life Quality Index.	

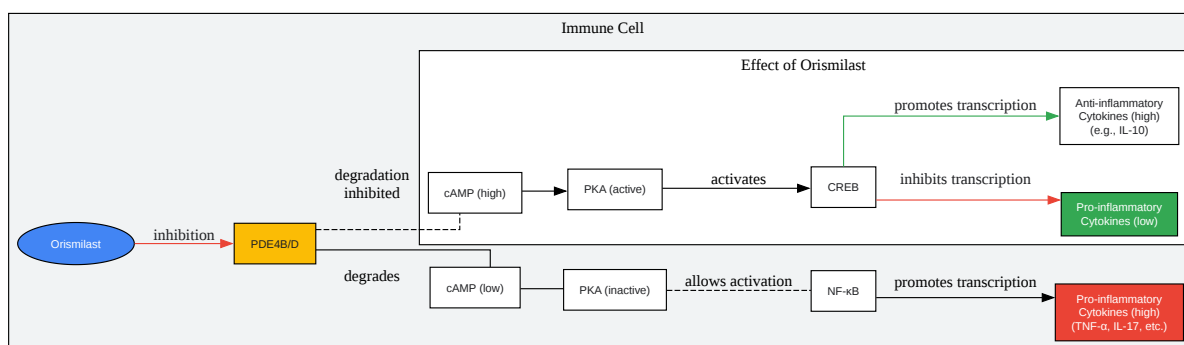
Of the patients who discontinued the trial prematurely (n=11), 27% achieved HiSCR50.<sup>[9]</sup>

## Safety and Tolerability

The safety profile of **Orismilast** in the OSIRIS trial was consistent with the known profile of PDE4 inhibitors. The most frequently reported adverse drug reactions were gastrointestinal in nature, including diarrhea, loose stool, abdominal pain, nausea, and vomiting, as well as headache and dizziness.[7] The majority of these adverse events were mild to moderate in severity and typically occurred within the first four weeks of treatment.[7] No new safety signals were identified. The initial rapid dose escalation led to a higher rate of discontinuation due to adverse events, which prompted a protocol amendment to a slower, individualized titration schedule.[7]

## Signaling Pathways and Experimental Workflows

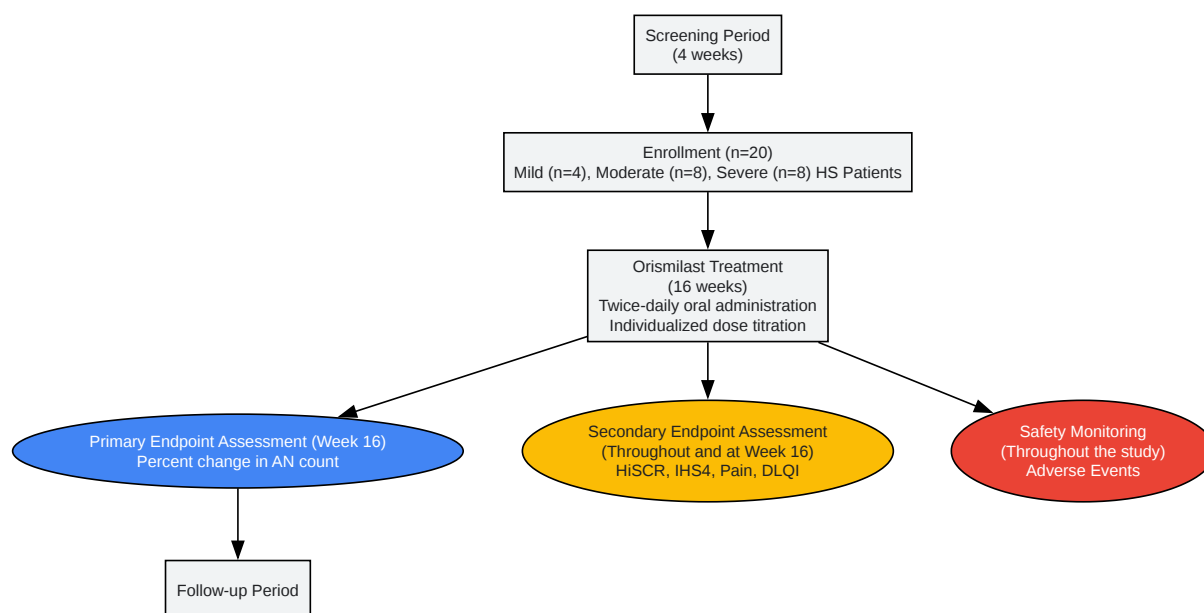
### Orismilast Mechanism of Action: Signaling Pathway



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Caption: **Orismilast** inhibits PDE4B/D, leading to increased cAMP and reduced pro-inflammatory cytokine production.

## OSIRIS Clinical Trial Workflow



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Caption: Workflow of the OSIRIS Phase 2a clinical trial for **Orismilast** in hidradenitis suppurativa.

## Conclusion

The preclinical and Phase 2a clinical data for **Orismilast** in hidradenitis suppurativa are promising. As a potent and selective PDE4B/D inhibitor, **Orismilast** has demonstrated a robust anti-inflammatory profile, effectively reducing key cytokines implicated in HS pathogenesis. The OSIRIS trial provided proof-of-concept for the clinical efficacy of **Orismilast** in patients with mild to severe HS, showing meaningful improvements in inflammatory lesion counts, disease severity, and patient-reported outcomes. While the safety profile is consistent with the PDE4

inhibitor class, the need for individualized dose titration to manage gastrointestinal side effects was a key learning from the Phase 2a study. Further larger, randomized controlled trials are warranted to confirm these findings and to further establish the role of **Orismilast** as a potential new oral treatment option for patients with hidradenitis suppurativa. The FDA has granted Fast Track designation for **Orismilast** for the treatment of moderate to severe HS, which may help expedite its development.

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- To cite this document: BenchChem. [Orismilast for Hidradenitis Suppurativa: A Technical Guide to Preclinical and Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b608521#basic-research-on-orismilast-for-hidradenitis-suppurativa>]

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